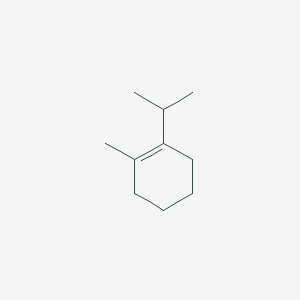
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as TAK-220, is a promising drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been investigated for its ability to selectively block the chemokine receptor CCR5.
Wirkmechanismus
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide selectively blocks the chemokine receptor CCR5, which is expressed on various immune cells such as T cells, macrophages, and dendritic cells. By blocking this receptor, the compound inhibits the migration and activation of these cells, which play a crucial role in the immune response. This mechanism of action has been extensively studied and has been shown to be effective in various disease models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6, which are involved in various diseases such as HIV, cancer, and inflammation. The compound has also been shown to reduce the migration and activation of immune cells, which play a crucial role in the immune response. These effects have been demonstrated in various disease models and have been shown to be dose-dependent.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages and limitations for lab experiments. The compound has been extensively studied in various disease models and has been shown to be effective in reducing inflammation and immune cell activation. The compound is also relatively stable and can be easily synthesized in large quantities. However, the compound has limited solubility in water, which can limit its use in certain experiments. The compound also has limited selectivity for CCR5, which can lead to off-target effects.
Zukünftige Richtungen
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has several potential future directions. The compound has been investigated for its potential use in the treatment of various diseases such as HIV, cancer, and inflammation. However, more research is needed to fully understand the mechanism of action and potential side effects of the compound. Future research could also focus on optimizing the synthesis method for higher yields and purity. Additionally, the compound could be modified to improve its selectivity and reduce off-target effects. Overall, this compound has promising potential for therapeutic applications and warrants further investigation.
Synthesemethoden
The synthesis of N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. This method has been reported in various research publications and has been optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. The compound has been investigated for its ability to selectively block the chemokine receptor CCR5, which plays a crucial role in the immune system and has been implicated in various diseases such as HIV, cancer, and inflammation. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C16H25NO3S |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N-cycloheptyl-2-methoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-12-10-15(20-3)16(11-13(12)2)21(18,19)17-14-8-6-4-5-7-9-14/h10-11,14,17H,4-9H2,1-3H3 |
InChI-Schlüssel |
TUVAHHWVCHMCKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCCC2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2CCCCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)


![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225090.png)